Cholesteryl butyrate

Catalog No.
S586530
CAS No.
521-13-1
M.F
C31H52O2
M. Wt
456.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cholesteryl butyrate

CAS Number

521-13-1

Product Name

Cholesteryl butyrate

IUPAC Name

[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] butanoate

Molecular Formula

C31H52O2

Molecular Weight

456.7 g/mol

InChI

InChI=1S/C31H52O2/c1-7-9-29(32)33-24-16-18-30(5)23(20-24)12-13-25-27-15-14-26(22(4)11-8-10-21(2)3)31(27,6)19-17-28(25)30/h12,21-22,24-28H,7-11,13-20H2,1-6H3/t22-,24+,25+,26-,27+,28+,30+,31-/m1/s1

InChI Key

CKDZWMVGDHGMFR-GTPODGLVSA-N

SMILES

Array

Synonyms

cholesteryl butanoate, cholesteryl butyrate, cholesterylbutanoate, cholesterylbutyrate

Canonical SMILES

CCCC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C

Isomeric SMILES

CCCC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC=C2C1)CC[C@@H]4[C@H](C)CCCC(C)C)C)C

The exact mass of the compound Cholesteryl butyrate is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Skin conditioning. However, this does not mean our product can be used or applied in the same or a similar way.

Cholesteryl butyrate (CAS 521-13-1) is a short-chain aliphatic ester of cholesterol that functions as a highly versatile structural lipid in advanced nanoparticle formulations and a thermotropic liquid crystal. Unlike free cholesterol, esterification with butyric acid introduces distinct thermophysical properties, including a defined cholesteric mesophase at elevated temperatures and altered lipophilicity. In procurement contexts, it is primarily sourced as a prodrug matrix for solid lipid nanoparticles (SLNs), a functional lipid substitute in mRNA vaccine delivery systems, and an active component in thermo-optic sensors. Its predictable phase transitions and compatibility with supercritical fluid processing make it a critical material for both pharmaceutical formulation and materials science workflows [1].

Substituting cholesteryl butyrate with free butyric acid (or sodium butyrate) or other cholesteryl esters (such as cholesteryl acetate or nonanoate) frequently leads to process or formulation failure. In biological applications, free sodium butyrate suffers from rapid degradation and poor cellular uptake, whereas cholesteryl butyrate forms stable solid lipid nanoparticles that provide sustained intracellular prodrug release [1]. In materials science, substituting with cholesteryl nonanoate drastically lowers the cholesteric-to-isotropic phase transition temperature, rendering the material unsuitable for high-temperature thermo-optic applications [2]. Consequently, exact chain-length specification is mandatory to achieve the target thermal stability and pharmacokinetic profiles.

Enhanced Antiproliferative Activity via Solid Lipid Nanoparticle Delivery

When formulated as solid lipid nanoparticles (CBSLN), cholesteryl butyrate acts as a highly effective prodrug matrix. In HL-60 promyelocytic leukemia cells, CBSLN at 0.5 mM induced a complete block of cell growth and a significant increase in sub-G0/G1 apoptotic cells. In direct contrast, free sodium butyrate at identical concentrations failed to affect cell growth or cell-cycle distribution. This demonstrates cholesteryl butyrate's superior membrane permeability and prolonged intracellular release profile[1].

Evidence DimensionCell growth inhibition (HL-60 cells)
Target Compound DataComplete block of cell growth at 0.5 mM (CBSLN)
Comparator Or BaselineFree sodium butyrate (0% effect on growth at 0.5 mM)
Quantified DifferenceComplete growth arrest vs. no effect
ConditionsHL-60 cell line, 0.5 mM concentration, in vitro assay

Justifies the procurement of cholesteryl butyrate as a structural prodrug matrix for sustained-release formulations where standard sodium butyrate fails due to poor pharmacokinetics.

Adjuvant Effect in Microbiome-Derived Lipid Nanoparticles (mbm-LNPs)

Cholesteryl butyrate can replace standard cholesterol in ionizable lipid nanoparticle formulations (such as SM102-LNPs) to enhance vaccine efficacy. A 25% molar substitution of standard cholesterol with cholesteryl butyrate (B1-LNP) maintained stable nanoparticle size and polydispersity while significantly improving the adaptive immune response compared to the unsubstituted control LNP [1].

Evidence DimensionMolar substitution limit for optimal adaptive immunity
Target Compound Data25% molar substitution of cholesterol with CB (B1-LNP)
Comparator Or Baseline0% substitution (Standard SM102-LNP)
Quantified DifferenceHighest adaptive immune improving effect without altering LNP size/PDI
ConditionsSM102-LNP formulation, in vivo mRNA delivery models

Drives the selection of cholesteryl butyrate as a functional lipid substitute in next-generation mRNA vaccine formulations requiring enhanced immunogenicity.

Elevated Thermal Operating Window for Cholesteric Liquid Crystals

In thermo-optic and dielectric applications, the ester chain length strictly dictates phase transition temperatures. Cholesteryl butyrate exhibits a crystal-to-cholesteric (S-Chiral) transition at 94.0°C and a cholesteric-to-isotropic transition at 105.5°C. In contrast, the closely related cholesteryl pelargonate (nonanoate) transitions at much lower temperatures (80.0°C and 92.5°C, respectively) [1].

Evidence DimensionCholesteric-to-isotropic phase transition temperature
Target Compound Data105.5°C
Comparator Or BaselineCholesteryl pelargonate (92.5°C)
Quantified Difference+13.0°C higher isotropic transition temperature
ConditionsPure liquid crystal samples, dielectric/optical transmittance measurements

Essential for engineers procuring liquid crystal components that require stable cholesteric phases at elevated operational temperatures (>95°C).

Tunable Solubility in Supercritical Carbon Dioxide

The solubility of cholesteryl esters in supercritical CO2 (SC-CO2) is highly dependent on the esterifying group, impacting green extraction and particle formation processes. Dynamic flow measurements show that cholesteryl butyrate possesses a distinct solubility profile compared to aromatic esters like cholesteryl benzoate, with solubility scaling predictably with CO2 density and pressure (12.0 to 24.0 MPa). The addition of polar cosolvents like methanol further enhances its solubility several-fold[1].

Evidence DimensionSupercritical CO2 solubility dependence
Target Compound DataPredictable solubility enhancement with pressure and cosolvents
Comparator Or BaselineCholesteryl benzoate (lower baseline solubility due to aromaticity)
Quantified DifferenceDistinct phase behavior and higher solubility than bulky aromatic esters
ConditionsSC-CO2 at 308.15–328.15 K, 12.0–24.0 MPa, dynamic flow method

Guides process chemists in selecting the appropriate cholesteryl ester for supercritical fluid micronization or extraction workflows.

Solid Lipid Nanoparticle (SLN) Prodrug Formulations

Ideal for developing sustained-release anticancer or anti-inflammatory therapeutics where free sodium butyrate fails due to poor pharmacokinetics and rapid degradation [1].

Next-Generation mRNA Vaccine Adjuvants

Selected as a partial cholesterol substitute in ionizable lipid nanoparticles (e.g., SM102-LNPs) to boost adaptive immune responses without compromising particle size or stability [2].

High-Temperature Thermo-Optic Sensors

Procured for liquid crystal displays and temperature sensors requiring a stable cholesteric mesophase up to ~105°C, outperforming longer-chain esters like cholesteryl nonanoate [3].

Supercritical Fluid Micronization

Utilized in green processing workflows where its specific solubility profile in supercritical CO2 allows for precise particle engineering and extraction [4].

XLogP3

9.9

Hydrogen Bond Acceptor Count

2

Exact Mass

456.396730897 Da

Monoisotopic Mass

456.396730897 Da

Heavy Atom Count

33

UNII

50QA4YCP7F

Other CAS

521-13-1

Wikipedia

Cholesteryl butyrate

Use Classification

Cosmetics -> Skin conditioning

General Manufacturing Information

Cholest-5-en-3-ol (3.beta.)-, 3-butanoate: INACTIVE

Dates

Last modified: 08-15-2023

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